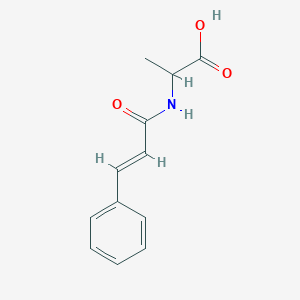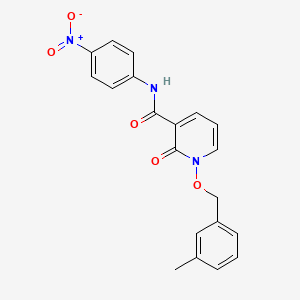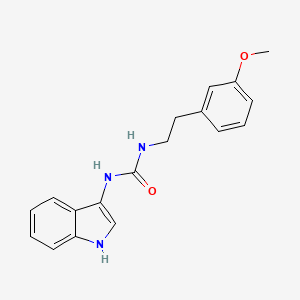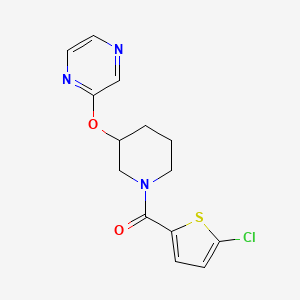
(5-Chlorothiophen-2-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(5-Chlorothiophen-2-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone” is a complex organic molecule that contains a thiophene and pyrazine moiety . Thiophene is a five-membered ring with four carbon atoms and one sulfur atom, while pyrazine is a six-membered ring with four carbon atoms and two nitrogen atoms .
Synthesis Analysis
While specific synthesis methods for this compound were not found, related compounds often involve cross-coupling reactions . For instance, the Suzuki cross-coupling reaction is a common method used in the synthesis of aryl-aryl bonds .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure . Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties.
Aplicaciones Científicas De Investigación
Structural Characterization and Synthesis
Several studies have been conducted on the structural characterization and synthesis of compounds with similar frameworks, highlighting their relevance in the development of new therapeutic agents. For instance, research on the synthesis and characterization of side products in benzothiazinone synthesis has contributed to the discovery of new anti-tuberculosis drug candidates (Eckhardt et al., 2020). Such studies underscore the importance of understanding the chemical structures of novel compounds for drug development.
Antimicrobial and Anticancer Activities
Compounds with structural similarities have been evaluated for their antimicrobial and anticancer activities. The synthesis of pyrazole derivatives and their biological evaluation as potential anti-inflammatory and antibacterial agents highlight the pharmaceutical applications of these compounds (Ravula et al., 2016). Additionally, the development of new pyridine derivatives for antimicrobial use illustrates the ongoing search for more effective treatments against resistant strains of bacteria and fungi (Patel et al., 2011).
Enzyme Inhibitory Activities
The design and evaluation of enzyme inhibitors based on thiophene-based heterocyclic compounds, such as those showing significant inhibitory activities against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST), represent another area of application (Cetin et al., 2021). These findings are crucial for the development of therapeutic agents for diseases associated with enzyme dysfunction.
Receptor Antagonist Development
Research on small molecule antagonists of G protein-coupled receptors, such as NPBWR1 (GPR7), demonstrates the application of structurally similar compounds in the discovery of new pharmacological agents (Romero et al., 2012). These studies contribute to the understanding of receptor-ligand interactions and the development of drugs targeting specific receptors involved in various diseases.
Direcciones Futuras
Propiedades
IUPAC Name |
(5-chlorothiophen-2-yl)-(3-pyrazin-2-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O2S/c15-12-4-3-11(21-12)14(19)18-7-1-2-10(9-18)20-13-8-16-5-6-17-13/h3-6,8,10H,1-2,7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANFBRAQJVYLHHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=C(S2)Cl)OC3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

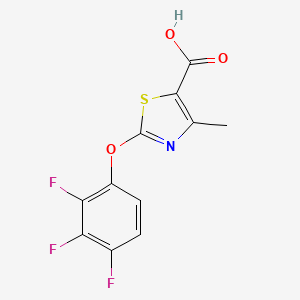

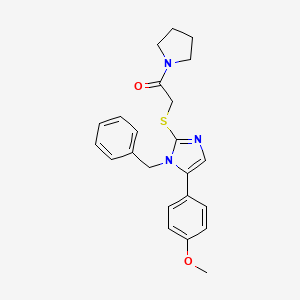
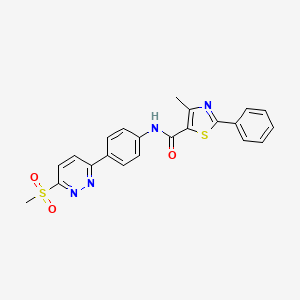
![N-[3-(4-oxo-1,3-thiazolidin-2-yl)phenyl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2674366.png)

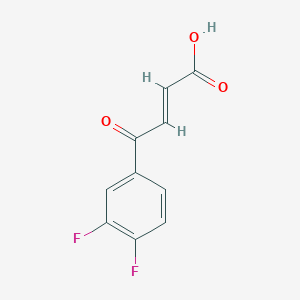
![3-(4-methoxyphenyl)-8-methyl-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2674371.png)
![N-(2,4-dimethylphenyl)-2-(2-{[(4-methylphenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetamide](/img/structure/B2674374.png)
ammoniumolate](/img/structure/B2674375.png)
